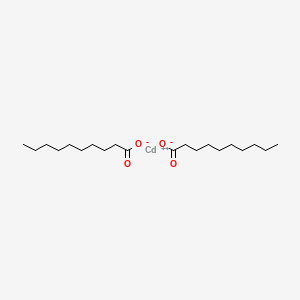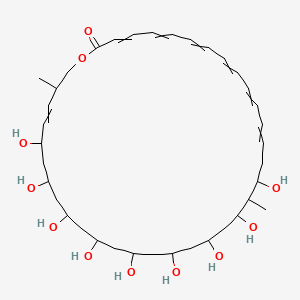
16,18,20,22,24,26,28,30,32-nonahydroxy-17,35-dimethyl-1-oxacyclohexatriaconta-3,5,7,9,11,13,33-heptaen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“16,18,20,22,24,26,28,30,32-nonahydroxy-17,35-dimethyl-1-oxacyclohexatriaconta-3,5,7,9,11,13,33-heptaen-2-one” is a complex organic compound characterized by multiple hydroxyl groups and a large cyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the cyclic structure: This might involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of hydroxyl groups: Hydroxylation reactions can be employed to introduce hydroxyl groups at specific positions.
Methylation: Methyl groups can be introduced using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch processing: Using large reactors to carry out the multi-step synthesis.
Purification: Techniques such as chromatography and crystallization to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the hydroxyl groups.
Reduction: Reduction reactions could be used to modify the compound’s structure.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl and methyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including acids, bases, or transition metal catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as intermediates in the synthesis of other complex organic compounds.
Study of reaction mechanisms: Provides insights into the behavior of large cyclic molecules.
Biology
Biological activity:
Medicine
Drug development: Could serve as a lead compound for the development of new pharmaceuticals.
Industry
Material science:
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Typically, compounds with multiple hydroxyl groups can form hydrogen bonds and interact with various biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Polyhydroxy compounds: Such as inositol and its derivatives.
Large cyclic molecules: Like cyclodextrins and crown ethers.
Uniqueness
The unique combination of multiple hydroxyl groups and a large cyclic structure sets this compound apart from others, potentially offering unique chemical and biological properties.
Properties
Molecular Formula |
C37H58O11 |
|---|---|
Molecular Weight |
678.8 g/mol |
IUPAC Name |
16,18,20,22,24,26,28,30,32-nonahydroxy-17,35-dimethyl-1-oxacyclohexatriaconta-3,5,7,9,11,13,33-heptaen-2-one |
InChI |
InChI=1S/C37H58O11/c1-26-16-17-28(38)18-29(39)19-30(40)20-31(41)21-32(42)22-33(43)23-34(44)24-36(46)27(2)35(45)14-12-10-8-6-4-3-5-7-9-11-13-15-37(47)48-25-26/h3-13,15-17,26-36,38-46H,14,18-25H2,1-2H3 |
InChI Key |
BWKABGFZYLDQRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=O)C=CC=CC=CC=CC=CC=CCC(C(C(CC(CC(CC(CC(CC(CC(CC(C=C1)O)O)O)O)O)O)O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


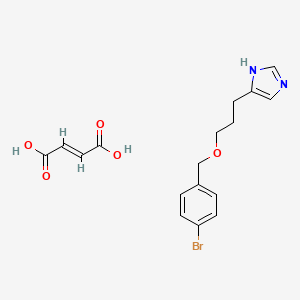
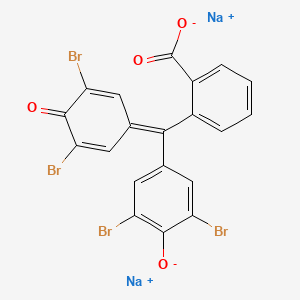

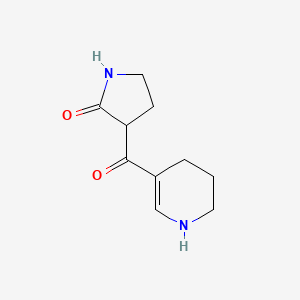
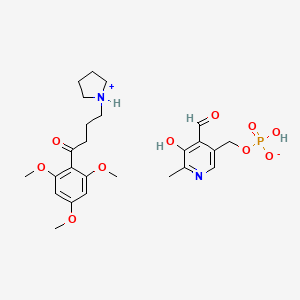


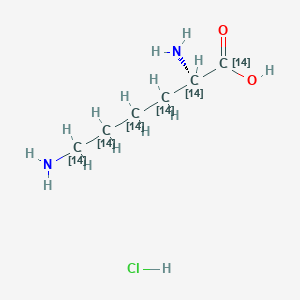
![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI)](/img/structure/B13815988.png)
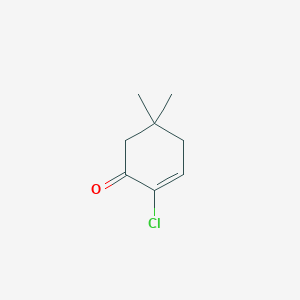
![(2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile](/img/structure/B13815999.png)

